molecular formula C8H15NO2 B13613153 Methyl 4,4-dimethylpyrrolidine-2-carboxylate

Methyl 4,4-dimethylpyrrolidine-2-carboxylate

Cat. No.: B13613153
M. Wt: 157.21 g/mol
InChI Key: PAZXLLAOBQGLGF-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethylpyrrolidine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4,4-dimethylpyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethylpyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride
  • (S)-Methyl 4,4-dimethylpyrrolidine-2-carboxylate
  • Ethyl 4,4-dimethylpyrrolidine-2-carboxylate

Uniqueness

This compound is unique due to its specific structural features, such as the presence of two methyl groups at the 4-position of the pyrrolidine ring. This structural modification can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 4,4-dimethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-8(2)4-6(9-5-8)7(10)11-3/h6,9H,4-5H2,1-3H3

InChI Key

PAZXLLAOBQGLGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC1)C(=O)OC)C

Origin of Product

United States

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